N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide
Overview
Description
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Tautomerism in Thiadiazole Derivatives
The crystal structure of a related compound, N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, revealed the presence of an imine tautomer rather than the previously reported amine tautomer. This distinction was made using dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra (Li et al., 2014).
Material Synthesis & Characterization
Synthesis of Novel Zinc Phthalocyanine Compounds
Researchers synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, including variants of N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, showed promising properties as photosensitizers, with high singlet oxygen quantum yield, making them potentially useful in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Development of Quality Control Methods for Anticonvulsant Derivatives
Quality control methods were developed for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound showing high anticonvulsive activity. Techniques such as IR, UV, and 1H NMR spectroscopy were utilized for the identification and quantification of this substance, which is critical in its standardization and further medical application (Sych et al., 2018).
Biological Applications and Evaluations
Anticancer Activity of Thiadiazole Derivatives
A series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives were synthesized and evaluated. One particular compound demonstrated significant anticancer activity against human cervical and colorectal carcinoma cell lines. This study highlights the potential of such compounds in the development of new anticancer drugs (Karakuş et al., 2018).
Antimicrobial Activity of Schiff Base Ligands
Schiff base ligands derived from thiadiazole were synthesized and their antimicrobial activity was evaluated. The studies showed that these compounds are moderately active against certain bacteria and fungi, indicating their potential in antimicrobial drug development (Vinusha et al., 2015).
Future Directions
The future directions for “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide” and similar compounds could involve further evaluation of their biological activities. For instance, one of the synthesized compounds in a related study was identified as a promising candidate for further evaluation due to its great inhibitory activity . Additionally, several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S2/c11-10-14-13-9(20-10)5-6-12-21(18,19)8-3-1-7(2-4-8)15(16)17/h1-4,12H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDUKOFPYEGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158806 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
CAS RN |
1199215-83-2 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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